Hydron;acetate

Description

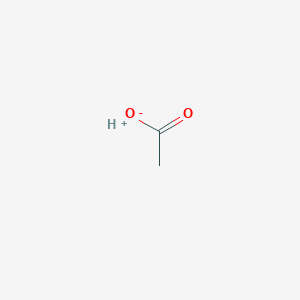

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hydron;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64-19-7 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.6 °C | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Theoretical and Computational Chemistry of Hydron;acetate

Quantum Chemical Investigations of Hydron (B225902);acetate (B1210297) Molecular Structure and Energetics

Quantum chemical methods, such as ab initio calculations and density functional theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations solve the electronic Schrödinger equation to provide information about electron distribution, molecular geometry, and energy.

The carboxylic acid group of hydron;acetate can exist in different rotational conformations, primarily the syn and anti forms, defined by the O=C–O–H dihedral angle. The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is widely considered the most stable arrangement, particularly in the gas phase. nih.govchemrxiv.org This preference is often attributed to the stability gained from an intramolecular hydrogen bond in the syn structure. chemrxiv.org

Computational studies have quantified the energy difference between these conformers. Quantum mechanics (QM) calculations in the gas phase show that the syn conformation is significantly favored. However, this energy difference diminishes in the presence of a solvent, suggesting that the local environment plays a crucial role in the molecule's conformational state. nih.govchemrxiv.org For instance, one study found that while the syn state is favored in the gas phase, the anti conformation becomes the lower free energy state in aqueous solutions due to more favorable interactions with the solvent. chemrxiv.org

Different levels of theory can yield varying energy differences, as illustrated in the table below based on QM torsion drive calculations. nih.gov

Table 1: Calculated Gas Phase Energy Difference between syn and anti this compound

| Computational Method | Energy Difference (kcal/mol) |

| HF/6-31G* | 7.14 |

| TPSSh/def2-TZVP | 5.24 |

| Data sourced from a QM torsion drive calculation, representing the energy penalty to reach the anti arrangement from the preferred syn conformation. nih.gov |

The deprotonated form of this compound is the acetate ion (CH₃COO⁻). Its electronic structure is characterized by delocalized π electrons across the two oxygen atoms and the central carbon of the carboxylate group. vaia.comwikipedia.org The ion has a total of 24 valence electrons available for bonding. vaia.comyoutube.com

The structure cannot be represented by a single Lewis structure; instead, it is a resonance hybrid of two equivalent forms. In these resonance structures, the double bond alternates between the two oxygen atoms, with the negative charge distributed equally between them. vaia.com This electron delocalization results in the two C-O bonds having equal length and strength, intermediate between a single and a double bond.

The carbon atom of the methyl group is sp³ hybridized, forming four single (sigma) bonds. youtube.com The central carbon atom of the carboxylate group is sp² hybridized, forming sigma bonds with the methyl carbon and the two oxygen atoms, and a π bond that is delocalized across the O-C-O system. youtube.com

Computational methods are extensively used to predict the acid dissociation constant (pKa) of carboxylic acids. These calculations often involve determining the free energy change of the deprotonation reaction in a solvent. Various approaches, from continuum solvent models to methods including explicit solvent molecules, have been employed. nih.govacs.org

Quantum hopping molecular dynamics (Q-HOP MD) simulations have been used to model the dynamic equilibrium of protonation between this compound and water. One such 50 ns simulation successfully reproduced the proton transfer dynamics, observing phases of frequent proton exchange between this compound and nearby water molecules, interspersed with periods where the proton diffuses freely in the solution before being recaptured. researchgate.netpnnl.gov Based on the relative populations of the protonated and deprotonated states, the pKa of this compound was calculated to be approximately 3.0, which aligns well with experimental values. researchgate.netpnnl.gov

Furthermore, metadynamics calculations combined with Born-Oppenheimer molecular dynamics (BOMD) have been used to investigate the free energy barrier of deprotonation. These studies have shown that the barrier for deprotonation is lower at the air-water interface compared to the bulk aqueous environment, an effect attributed to complex solvation shell effects. researchgate.net

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a detailed picture of dynamic processes such as solvation and intermolecular interactions.

MD simulations using explicit solvent models, where individual solvent molecules are included in the simulation box, are crucial for accurately capturing the behavior of this compound in solution. rsc.org These simulations have been used to study the liquid-liquid extraction of this compound from water and to predict its solubility parameter at various temperatures. nih.gov

In aqueous solutions, this compound molecules exhibit a tendency to form aggregates, such as dimers and larger clusters. rsc.orgjocpr.com MD simulations have revealed that in neat liquid this compound, cyclic dimers are not the dominant aggregation pattern; instead, a mix of aggregates with hydrogen bonding between hydroxyl groups and monomeric molecules exists. rsc.org The inclusion of explicit water molecules in computational models is essential, as studies have shown that continuum models alone can be insufficient. rsc.orgresearchgate.net For example, QM/MM-Ewald simulations, which combine quantum mechanics for the solute with a molecular mechanics description of the explicit solvent, have provided accurate calculations of the pKa for the acetate ion. nih.gov

Interactions with Biomacromolecules: The interaction of this compound with biological molecules is critical in many biochemical processes. MD and DFT studies have been used to model these interactions. For instance, the interaction between this compound and glycerol (B35011) has been studied as a model for the secondary reactions that occur during the pyrolysis of holocellulose. acs.org These calculations indicate a strong interaction where this compound can catalyze the dehydration of glycerol or undergo esterification. acs.org Similarly, simulations of systems containing this compound and 4-methylimidazole (B133652) (an analogue for the amino acid histidine side chain) have been used to study dynamic protonation equilibria, finding that proton transfer pathways are influenced by the molecular arrangement and the presence of bridging water molecules. nih.gov

Interactions with Inorganic Surfaces: The adsorption and reaction of this compound on inorganic surfaces are relevant to fields such as atmospheric science, catalysis, and materials science.

Ice Surfaces: Classical MD simulations have been used to investigate the adsorption of this compound on ice surfaces. These studies determined configurations, adsorption energies, and monolayer capacities for both monomers and dimers. aip.orgnih.gov The results indicate that the interaction with the ice surface can be strong enough to break the hydrogen bonds of gas-phase this compound dimers, leading to the stabilization of monomers on the surface. nih.gov Quantum mechanical models also found that the methyl group of this compound enhances surface binding energy but reduces the likelihood of deprotonation compared to formic acid. acs.org

Metal Carbide Surfaces: The interaction of this compound with a molybdenum carbide (Mo₂C) surface was investigated using DFT calculations as part of a study on biomass deoxygenation. acs.org The study proposed that C-O bond cleavage steps occur over acidic sites or oxygen vacancy sites on the partially oxidized carbide surface. acs.org

Metal and Metal Oxide Surfaces: DFT and MD simulations have been used to study the adsorption of corrosion inhibitors on iron surfaces in an acetic acid medium. mdpi.com Other studies have explored the use of inorganic nanoparticles, such as calcium hydroxide (B78521) (Ca(OH)₂) and zinc oxide (ZnO), to adsorb this compound vapors, a process relevant for preserving historical artifacts from degradation caused by acetic acid. mdpi.com

Computational Studies of this compound Transport and Diffusion Phenomena

Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in understanding the transport and diffusion of species within the hydron-acetate system. These simulations model the movement of individual atoms and molecules over time, providing insights into macroscopic properties like diffusion coefficients.

One study utilized MD simulations to predict the diffusion coefficient of acetic acid in n-butyl acetate across a temperature range of 293.15 K to 303.15 K. ilam.ac.ir The simulations showed that as the temperature increases, the atoms move faster, leading to a higher molecular diffusion coefficient. ilam.ac.irilam.ac.ir This work also compared the simulation results with established empirical equations like the Wilk-Chang, Scheibel, and Reddy-Doraiswamy equations, demonstrating the predictive power of computational methods. ilam.ac.irilam.ac.ir

Similarly, MD simulations have been employed to investigate the diffusion of various small molecules, including acetate derivatives like ethyl acetate and butyl acetate, through polymer matrices. d-nb.info These studies are crucial for applications such as membrane science and the design of materials with specific permeability properties. d-nb.infomsrjournal.com For instance, the diffusion of gases like CO₂, N₂, and O₂ through a polyvinyl acetate membrane was predicted using MD and Grand Canonical Monte Carlo (GCMC) methods. msrjournal.com

The choice of force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of these simulations. Studies have compared various force fields, such as COMPASS, Dreiding, Universal, and CVFF, for their ability to predict properties of acetic acid and its esters. ilam.ac.irilam.ac.ir The COMPASS force field, for example, was found to provide high accuracy in predicting the solubility parameters of acetic acid and n-butyl acetate. ilam.ac.irilam.ac.ir

In aqueous solutions, MD simulations have been used to quantify the self-diffusion coefficients of water and ions in solutions of salts like ammonium (B1175870) acetate and barium acetate. ucl.ac.uk These simulations revealed that for the concentrations studied, viscosity increases with salt concentration, while self-diffusion coefficients show a proportionally opposite trend. ucl.ac.uk Such studies help to interpret the influence of ions on the bulk dynamics of aqueous systems. ucl.ac.uk

Table 1: Comparison of Force Fields for Predicting Solubility Parameters This table is based on data from a molecular dynamics study of acetic acid in n-butyl acetate.

| Molecule | Force Field | Predicted Solubility Parameter (J/cm³)^0.5 | Experimental Value (J/cm³)^0.5 | Error Percentage (%) |

| Acetic Acid | COMPASS | 25.98 | 26.22 | 0.92 |

| Acetic Acid | Dreiding | 24.87 | 26.22 | 5.15 |

| Acetic Acid | Universal | 23.91 | 26.22 | 8.81 |

| Acetic Acid | Cvff | 24.15 | 26.22 | 7.89 |

| n-Butyl Acetate | COMPASS | 17.02 | 17.44 | 2.43 |

| n-Butyl Acetate | Dreiding | 16.54 | 17.44 | 5.16 |

| n-Butyl Acetate | Universal | 15.98 | 17.44 | 8.37 |

| n-Butyl Acetate | Cvff | 16.21 | 17.44 | 7.05 |

| Data sourced from a study predicting properties of acetic acid in n-butyl acetate using molecular dynamics simulations. ilam.ac.ir |

Mechanistic Insights into this compound Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving the hydron-acetate system. Quantum chemical calculations can map out reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates.

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orglibretexts.org It posits a quasi-equilibrium between reactants and a high-energy "activated complex" or transition state. wikipedia.org Computational methods are essential for identifying the geometry and energy of these fleeting structures.

For example, the thermal unimolecular decomposition of acetic acid has been examined theoretically, with calculations identifying the transition state structures for competing reaction paths. nii.ac.jp These studies, using methods like density functional theory (DFT), have calculated activation energies and intrinsic reaction coordinates (IRCs) to understand the reaction dynamics. nii.ac.jp

Proton transfer is a key reaction in the hydron-acetate system. Computational studies have investigated double proton transfer in the acetic acid dimer and in complexes with other molecules like methanol (B129727). mdpi.comaip.org These calculations, often at high levels of theory such as MP2 or QCISD, optimize the geometries of transition states and calculate vibrational frequencies to understand the dynamics of proton exchange. aip.org Such studies have shown that for many of these reactions, quantum tunneling plays a significant role, even at room temperature. aip.org

The catalytic role of acetic acid in proton transfer reactions has also been explored. For instance, the proton transfer in 2-aminopyridine (B139424) is drastically facilitated by forming a complex with acetic acid. acs.org Computational models have calculated the energy barrier for this transfer at various levels of theory (Hartree-Fock, MP2, and B3LYP), showing that DFT methods often provide a good balance of accuracy and computational cost. acs.org

Table 2: Calculated Ground-State Proton-Transfer Energetics for 2-Aminopyridine/Acetic Acid Complex Energies are relative to the 2AP/acetic acid complex and are given in kcal/mol.

| Level of Theory | ΔE (Normal Form → Tautomer) | ΔE‡ (Forward Barrier) | ΔE‡ (Reverse Barrier) |

| HF/6-31G(d',p') | 11.94 | 20.37 | 6.04 |

| MP2/6-31G(d',p') | 8.42 | 10.02 | 1.60 |

| B3LYP/6-31G(d',p') | 8.13 | 8.78 | 0.65 |

| Data sourced from a computational study on acetic acid-catalyzed double proton transfer. acs.org |

Computational chemistry allows for the detailed mapping of entire reaction pathways for catalytic processes where acetate or acetic acid plays a crucial role. This is particularly important in industrial chemistry, such as in the synthesis of vinyl acetate. rsc.orgresearchgate.net

Density functional theory (DFT) calculations have been used to investigate the mechanism of vinyl acetate synthesis from ethylene (B1197577) and acetic acid on palladium-based catalysts. researchgate.net These studies help to distinguish between proposed mechanisms, such as a dissociative pathway where ethylene first loses a hydrogen atom, versus a pathway involving the direct coupling of ethylene with a surface acetate species. researchgate.net

In another example, the hydrodeoxygenation of acetic acid over platinum-based catalysts has been studied using a combination of experiments and DFT calculations. acs.org The calculations revealed that adding molybdenum (Mo) to the platinum catalyst changes the reaction mechanism. acs.org On the bimetallic Pt-Mo surface, Mo acts as a preferential binding site for oxygen atoms, which alters the structure and reactivity of surface intermediates, making C-O bond breaking more favorable and C-C bond breaking less so. acs.org This computational insight explains the experimentally observed higher activity and selectivity of the Pt-Mo catalyst. acs.org

Acetate itself can act as a catalyst, particularly as a base. Detailed studies have explored acetate-assisted C-H activation at high-valent palladium centers. acs.org The evidence suggests a multi-step process where acetate first replaces another ligand, followed by isomerization, and then acetate-assisted C-H cleavage, where the carboxylate acts as an intramolecular base. acs.org Understanding these pathways is vital for designing and optimizing catalytic cycles. acs.org

Development and Validation of Computational Models and Force Fields for this compound Systems

The accuracy of large-scale molecular simulations, such as MD, depends critically on the quality of the underlying computational models, especially the force fields. j-octa.com A force field is a collection of equations and associated parameters that describe the potential energy of a system of particles. j-octa.com Significant research effort is dedicated to developing and validating force fields for a wide range of molecules, including those relevant to the hydron-acetate system.

Classical force fields are typically divided into classes. Class I force fields (like AMBER, GAFF, and OPLS) use simple harmonic terms for bonds and angles, along with terms for torsion, Lennard-Jones (LJ), and electrostatic interactions. j-octa.com Class II force fields (like PCFF) add cross-terms to account for couplings between different internal coordinates. j-octa.com

The development of a force field for carboxylic acids, for instance, involved determining point charges from ab initio quantum calculations (at the MP2/6-31+g(d,p) level) and fitting Lennard-Jones parameters to experimental data, such as the vapor-liquid equilibrium of acetic acid. researchgate.net The resulting force field was shown to accurately reproduce the phase equilibria, critical temperature, and density of acetic acid. researchgate.net

Modern force field development increasingly relies on automated and machine learning approaches. aip.orgchemrxiv.org The Open Force Field (OpenFF) initiative, for example, develops force fields like "Sage" where parameters are trained against extensive datasets of quantum chemical calculations and experimental physical properties, such as densities and enthalpies of mixing. chemrxiv.org This approach allows for the creation of more robust and transferable force fields for a wide range of small organic molecules. chemrxiv.orgnih.gov

Validation is a crucial step in this process. New force fields are benchmarked against a wide array of data, including quantum mechanical calculations of molecular geometries, solvation free energies, and protein-ligand binding affinities. chemrxiv.org For example, the General AMBER Force Field (GAFF) and the OPLS-AA force field are widely used for simulating small organic molecules and are compatible with biomolecular force fields, enabling the study of complex systems like protein-ligand interactions. nih.govresearchgate.net Recently, polarizable force fields, such as AMOEBA, are being developed to better capture the physics of intermolecular interactions by allowing atomic charges to fluctuate in response to the local environment. nih.gov

Table 3: Common Force Fields Used for Simulating Organic and Biological Systems

| Force Field Family | Primary Application Area | Key Features |

| AMBER (e.g., GAFF) | Proteins, Nucleic Acids, Organic Molecules | Well-established, compatible with biomolecular simulations. nih.gov |

| CHARMM (e.g., CGenFF) | Proteins, Lipids, Drug-like Molecules | Widely used for biomolecular systems, includes general force field for small molecules. nih.gov |

| OPLS (e.g., OPLS-AA) | Organic Liquids, Proteins | Optimized to reproduce liquid properties. researchgate.net |

| COMPASS | Condensed-phase Materials, Polymers | Broad coverage of organic and inorganic materials. msrjournal.com |

| ReaxFF | Reactive Systems | Allows for the simulation of chemical reactions by dynamically changing bonding. j-octa.com |

| OpenFF (e.g., Sage) | Small Drug-like Molecules | Uses direct chemical perception for broad applicability and automated parameterization. chemrxiv.org |

| This table summarizes some of the widely used force fields and their general characteristics as described in the literature. msrjournal.comj-octa.comchemrxiv.orgnih.govresearchgate.net |

Chemical Reactivity and Reaction Mechanisms Involving Hydron;acetate

Fundamental Acid-Base Equilibria and Proton Transfer Kinetics of Hydron (B225902);acetate (B1210297)

The acidic nature of the carboxylic acid group governs the fundamental equilibrium and kinetic properties of hydron;acetate.

In the absence of solvent, the intrinsic acidity and basicity of a molecule can be quantified by its gas-phase acidity and proton affinity. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, providing a measure of its basicity. wikipedia.org For acetic acid, protonation occurs at the carbonyl oxygen. nih.gov The gas-phase acidity corresponds to the enthalpy change of deprotonation.

Experimental values for these properties have been determined using techniques such as high-pressure mass spectrometry. cdnsciencepub.com The National Institute of Standards and Technology (NIST) provides curated thermochemical data for acetic acid. nist.gov

Interactive Data Table: Gas-Phase Thermochemical Properties of Acetic Acid

| Property | Value (kJ/mol) | Reference |

| Proton Affinity (PA) | 783.7 | nist.gov |

| Gas-Phase Acidity (ΔrH°) | 1457.0 ± 5.9 | nist.gov |

Note: The proton affinity reflects the basicity of the molecule, while the gas-phase acidity reflects its intrinsic acidity.

The behavior of acetic acid in solution is profoundly influenced by the surrounding solvent. In protic, polar solvents like water, acetic acid acts as a weak acid, partially dissociating to form a hydronium ion and an acetate ion. youtube.com The extent of this dissociation is described by its acid dissociation constant (pKa), which varies significantly with the solvent. quora.comlibretexts.org The ability of water to form strong hydrogen bonds with the acetate ion stabilizes the conjugate base, facilitating dissociation. wikipedia.org

In contrast, in non-polar, aprotic solvents such as benzene (B151609) or carbon tetrachloride, acetic acid predominantly exists as a cyclic dimer. researchgate.netquora.comquora.comresearchgate.net This dimerization occurs through strong intermolecular hydrogen bonds between two acetic acid molecules, forming a stable eight-membered ring. quora.comresearchgate.net The equilibrium between the monomer and dimer shifts towards the monomer as the polarity of the solvent increases. researchgate.net

Interactive Data Table: pKa of Acetic Acid in Various Solvents

| Solvent | pKa | Key Characteristics | Reference |

| Water | 4.76 | Protic, High Polarity | wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | 12.6 | Aprotic, High Polarity | libretexts.org |

| Acetonitrile | 22.3 | Aprotic, Polar | wikipedia.org |

| Methanol (B129727) | 9.6 | Protic, Polar | acs.org |

Note: A lower pKa value indicates a stronger acid in that particular solvent.

Organic Reactions and Transformations Catalyzed or Participated by this compound

Acetic acid's ability to act as a proton donor and a nucleophile allows it to catalyze or participate in numerous organic reactions.

Esterification: Acetic acid is a key participant in Fischer-Speier esterification, where it reacts with an alcohol in the presence of an acid catalyst to form an ester. organic-chemistry.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which increases the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.netmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.orglibretexts.org To drive the equilibrium towards the product ester, either an excess of one reactant is used or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Amidation: The direct reaction of a carboxylic acid like acetic acid with an amine is typically unfavorable as it leads to an acid-base reaction forming a salt. libretexts.org Therefore, amidation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or anhydride (B1165640). libretexts.orglibretexts.org However, acetic acid can serve as an efficient catalyst in the aminolysis of unactivated esters to form amides. rhhz.net Computational studies suggest a mechanism where acetic acid facilitates proton transfer during the formation of the tetrahedral intermediate. rhhz.net

Transacylation: Acetic acid can be involved in transacylation reactions, which are equilibria involving the transfer of an acyl group. A common example is the reaction of acetic anhydride with an alcohol or amine, where an acetyl group is transferred to form an acetate ester or an acetamide, respectively. libretexts.org

Acetic acid exhibits dual reactivity, capable of acting as both a weak nucleophile and an electrophile.

As a Nucleophile: The lone pairs of electrons on the oxygen atoms of the hydroxyl group make acetic acid a weak nucleophile. chemicalforums.com Its conjugate base, the acetate ion, is a moderately good nucleophile and is often used in substitution reactions. saskoer.castudentdoctor.net For instance, acetate can displace a leaving group on an alkyl halide to form an ester, which can then be hydrolyzed to an alcohol. saskoer.ca This two-step process can be advantageous over using hydroxide (B78521) directly, as the weakly basic nature of acetate minimizes competing elimination reactions. saskoer.ca

As an Electrophile: The carbonyl carbon of acetic acid is electrophilic. This electrophilicity is significantly enhanced upon protonation of the carbonyl oxygen by a strong acid catalyst. libretexts.orgresearchgate.net This activation makes the carbonyl carbon highly susceptible to attack by even weak nucleophiles, a principle that is central to reactions like Fischer esterification. libretexts.orgmasterorganicchemistry.com The protonated form of acetic acid is a key intermediate in these acid-catalyzed reactions. nih.govresearchgate.net

A cascade reaction, also known as a domino or tandem reaction, involves a sequence of consecutive reactions where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents. wikipedia.org

Acetic acid and its derivatives can play a role in initiating or participating in such complex transformations. For example, in the synthesis of certain complex molecules, the addition of acetic acid can facilitate key isomerizations or cyclizations within a cascade sequence. nih.gov In some tandem catalytic systems, a mixture of glacial acetic acid and ammonium (B1175870) acetate is used to catalyze the initial Knoevenagel condensation step, which is followed by subsequent reactions to build molecular complexity in one pot. acs.org Furthermore, dienyl diketones containing tethered acetate groups have been shown to undergo 1,6-conjugate addition-initiated cyclization cascades. nih.gov These examples highlight the utility of the functionalities present in this compound to trigger and guide multi-step synthetic sequences.

Redox Chemistry and Electron Transfer Properties of this compound

The redox chemistry of this compound is multifaceted, involving both the transfer of electrons and the generation of radical species under specific conditions.

The electrochemical behavior of this compound is complex and highly dependent on the experimental conditions, such as the electrode material and the composition of the electrolyte solution.

The reduction of this compound primarily involves the reduction of the proton (H⁺) to hydrogen gas (H₂). In aqueous solutions, the half-wave potential for this process is influenced by the concentration of acetic acid. For a 10 mM solution of acetic acid, the half-wave potential is expected to be between -0.408 V and -0.448 V versus a saturated calomel (B162337) electrode (SCE). acs.org Direct electrochemical studies, such as linear sweep voltammetry, confirm the reduction of protons from acetic acid dissociation. acs.org

Table 1: Electrochemical Reactions of this compound

| Process | Reactant(s) | Electrode | Key Intermediate(s) | Product(s) |

|---|---|---|---|---|

| Reduction | H⁺ (from CH₃COOH) | Cathode | - | H₂ |

| Oxidation (Kolbe) | CH₃COO⁻ | Anode (e.g., Pt) | CH₃COO•, CH₃• | C₂H₆, CO₂ |

This compound and its conjugate base, the acetate anion, are involved in various radical reactions, both as a source of radicals and as a scavenger.

Radical Generation: As mentioned, the primary mechanism for radical generation from acetate is the Kolbe electrolysis , which produces methyl radicals via the decarboxylation of the acyloxy radical intermediate. wikipedia.orgchemrxiv.orgdtu.dk

Radicals can also be generated through photolysis or reaction with highly reactive species like the hydroxyl radical (•OH) and sulfate (B86663) radical (SO₄⁻•). copernicus.orgnih.gov The reaction of the hydroxyl radical with acetic acid can proceed via two main pathways: hydrogen abstraction from the methyl group or from the carboxylic acid group. acs.orgresearchgate.netresearchgate.net Abstraction from the carboxyl group is the preferred pathway, leading to the formation of the CH₃C(O)O• radical, which rapidly decomposes to a methyl radical and carbon dioxide. researchgate.net

The photolysis of persulfate ions (S₂O₈²⁻) generates sulfate radicals (SO₄⁻•), which can effectively oxidize acetic acid, leading to its mineralization without significant formation of intermediate by-products. nih.gov

Radical Scavenging: Acetic acid can act as a scavenger for highly reactive radicals, most notably the hydroxyl radical (•OH). The rate at which acetic acid scavenges •OH radicals is temperature-dependent. acs.orgresearchgate.net Studies have determined the rate constant for the reaction between •OH and CH₃COOH across various temperatures. At 298 K (25 °C), the rate constant is approximately 6.6 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net This reaction is significant in atmospheric chemistry, where it can influence the oxidative capacity of the troposphere. researchgate.net The reaction with the sulfate radical (SO₄⁻•) is also an important degradation pathway. nih.gov

Table 2: Rate Constants for the Reaction of this compound with Various Radicals

| Radical Species | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reaction Type |

|---|---|---|

| Hydroxyl Radical (•OH) | 6.6 x 10⁻¹³ acs.orgresearchgate.net | Scavenging/H-abstraction |

| Sulfate Radical (SO₄⁻•) | Varies with pH nih.gov | Oxidation/Degradation |

Coordination Chemistry and Complex Formation of this compound

The acetate anion (CH₃COO⁻), derived from this compound, is a versatile ligand in coordination chemistry, forming stable complexes with a wide array of metal ions. wikipedia.org

The acetate anion is a carboxylate ligand that can coordinate to metal centers in several different modes. wikipedia.orgresearchgate.net This versatility is a key feature of its coordination chemistry.

Monodentate (κ¹): The acetate ligand binds to a single metal center through one of its oxygen atoms. wikipedia.orgstackexchange.com This is a common coordination mode.

Bidentate Chelating (κ²): Both oxygen atoms of the acetate ligand bind to the same metal center, forming a four-membered ring. wikipedia.orgcsbsju.edulibretexts.org While possible, this mode can sometimes be strained. csbsju.edulibretexts.org

Bridging: The acetate ligand can bridge two or more metal centers. This can occur in several ways, including a syn-syn bridge, which is famously seen in the "paddlewheel" structure of complexes like copper(II) acetate and rhodium(II) acetate. wikipedia.orgresearchgate.net

Acetate is classified as a hard ligand according to Hard and Soft Acid and Base (HSAB) theory, meaning it preferentially binds to hard metal ions. wikipedia.org The negative charge of the acetate ion is delocalized over both oxygen atoms, which influences its bonding characteristics. stackexchange.com

Table 3: Common Coordination Modes of the Acetate Ligand

| Coordination Mode | Description | Example Structure |

|---|---|---|

| Monodentate (κ¹) | Binds through one oxygen atom. | M-O-C(CH₃)=O |

| Bidentate (κ²) | Binds through both oxygen atoms to one metal. | M(O₂C-CH₃) |

| Bridging | Connects two different metal centers. | M-O-C(CH₃)-O-M' |

The interaction between metal ions and acetate has been extensively studied to determine the structure and stability of the resulting complexes. nih.govacs.org The stability of these complexes is influenced by the nature of the metal ion, the solvent, and the temperature. nih.govmdpi.com

Thermodynamic studies have been conducted to determine the stability constants (log K) for the formation of various metal-acetate complexes. For example, the formation of complexes with transition metals like cobalt(II), nickel(II), and copper(II) has been well-documented. bingol.edu.tr The stability of complexes with transition metal ions often follows the Irving-Williams series. researchgate.net

Structural investigations, primarily using X-ray crystallography, have revealed a vast array of architectures for metal-acetate complexes. researchgate.netnih.gov A notable example is the dimeric structure of copper(II) acetate, [Cu₂(OAc)₄(H₂O)₂], which features a Cu-Cu bond and bridging acetate ligands. wikipedia.org Other well-characterized structures include basic metal acetates, such as [M₃O(OAc)₆(H₂O)₃]ⁿ⁺, and polymeric chains where acetate ligands bridge multiple metal centers. wikipedia.org The coordination environment of the metal ion in these complexes can vary significantly, from octahedral in hydrated nickel(II) acetate to square planar in certain copper(II) complexes. wikipedia.orgnih.gov

Table 4: Selected Metal-Acetate Complexes and Their Structural Features

| Complex | Metal Ion(s) | Key Structural Feature(s) |

|---|---|---|

| [Cu₂(OAc)₄(H₂O)₂] | Copper(II) | Dimeric "paddlewheel" structure, bridging acetates |

| [Ni(OAc)₂(H₂O)₄] | Nickel(II) | Monomeric, octahedral geometry, monodentate acetates wikipedia.org |

| [Cr₃O(OAc)₆(H₂O)₃]⁺ | Chromium(III) | Trimeric, oxo-centered cluster, bridging acetates |

| [Rh₂(OAc)₄(L)₂] | Rhodium(II) | Dimeric "paddlewheel" structure, Rh-Rh bond |

| [Na₂Cu(CH₃COO)₄(H₂O)]·H₂O | Sodium(I), Copper(II) | 2D sheet structure with novel acetate bridging modes nih.gov |

Advanced Spectroscopic and Structural Elucidation of Hydron;acetate Species

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydron (B225902);acetate (B1210297)

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of nuclei within the hydron;acetate ion.

Multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances and for determining the molecule's preferred three-dimensional structure. nih.gov

Signal Assignment: In superacid media where the acetyloxonium ion is stable, the ¹H NMR spectrum shows distinct signals for the methyl (CH₃) and hydroxyl (OH) protons. The acidic OH protons are significantly deshielded and appear at a low field (typically >10 ppm), characteristic of cationic species. libretexts.org The methyl protons resonate further upfield. Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the ¹H signals with their directly attached ¹³C nuclei, allowing for the assignment of the methyl and carboxyl carbons. The carboxyl carbon in protonated acetic acid is highly deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org

Conformational Analysis: The planarity and rotational barriers of the C(OH)₂ group are of significant interest. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions. For this compound, these experiments would probe for spatial proximity between the methyl protons and the hydroxyl protons, providing insights into the rotational conformation around the C-C bond. nih.gov Studies on related protonated species and theoretical calculations suggest that the most stable isomer is the carbonyl-protonated E,Z form. acs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -CH₃ | ~2.5 - 3.0 | Deshielded relative to acetic acid due to the positive charge. |

| ¹H | -OH | >10 | Highly deshielded; position is sensitive to solvent and concentration. |

| ¹³C | -CH₃ | ~20 - 25 | Similar to acetic acid but can be influenced by the cationic center. |

| ¹³C | -C(OH)₂⁺ | ~170 - 185 | Significantly deshielded compared to the carboxyl carbon of acetic acid (~175-180 ppm). |

Dynamic NMR (DNMR) is used to study chemical exchange processes that occur on the NMR timescale, such as proton transfer. fu-berlin.dersc.org For this compound, the most significant exchange process involves the two hydroxyl protons and their exchange with protons from the solvent or other acidic species.

Proton Exchange: In a protic solvent, the hydroxyl protons of [CH₃C(OH)₂]⁺ can exchange with solvent protons. This process is often acid-catalyzed. escholarship.org

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the rate of this exchange can be measured. At low temperatures, the exchange may be slow enough to observe separate signals for the two non-equivalent hydroxyl protons and the solvent protons. As the temperature increases, the exchange rate increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

Lineshape Analysis: Quantitative analysis of the NMR lineshapes at different temperatures allows for the determination of the activation energy and other kinetic parameters of the proton exchange process. rsc.org This provides fundamental insights into the mechanisms of proton transfer involving carboxylic acid derivatives.

Solid-state NMR (ssNMR) provides structural information on this compound species in non-solution phases, such as in crystalline salts or amorphous materials.

Crystalline Phases: In a crystalline salt, such as with a non-nucleophilic counterion like [SbF₆]⁻, ssNMR can reveal details about the molecular packing and intermolecular interactions. Cross-Polarization Magic Angle Spinning (CP/MAS) techniques are used to obtain high-resolution spectra of ¹³C nuclei. The resulting chemical shifts are sensitive to the local conformation and hydrogen bonding environment.

Amorphous Phases: For amorphous samples, ssNMR line widths are typically broader than in crystalline samples, reflecting a distribution of molecular environments. ssNMR can distinguish between different phases and quantify the degree of crystallinity in a sample.

Structural Details: Advanced ssNMR experiments can measure internuclear distances, for example, between the carbon of the methyl group and the carboxyl carbon, or between atoms in adjacent molecules, helping to refine crystal structures. Studies on related compounds like lead(II) acetate trihydrate have demonstrated the power of ssNMR in characterizing coordination and structure in the solid state. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for this compound Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the bonding within the this compound ion. researchgate.net Recent studies have successfully obtained the first gas-phase vibrational spectra of protonated acetic acid. acs.orgacs.org

The vibrational spectrum of this compound is distinct from that of acetic acid or the acetate anion. The protonation of the carbonyl oxygen dramatically alters the key stretching frequencies.

Key Vibrational Modes:

O-H Stretch: Strong, broad absorption bands associated with the O-H stretching of the two hydroxyl groups are expected in the IR spectrum, typically in the 3000-3500 cm⁻¹ region.

C-O Stretches: Unlike acetic acid which has a distinct C=O double bond (~1710-1760 cm⁻¹) and C-O single bond (~1210-1330 cm⁻¹), the this compound cation has two C-O bonds with intermediate character. nih.govacs.org This results in the disappearance of the typical C=O stretch and the appearance of new bands. Gas-phase IR spectroscopy has identified bands corresponding to OCO bending and C-O stretching modes in the fingerprint region (640–1800 cm⁻¹). acs.org

C=O Stretch (of precursor): In studies of aqueous solutions, the protonated state of a carboxylic acid is indicated by a C=O stretching frequency between 1690 and 1750 cm⁻¹. nih.gov

Table 2: Comparison of Characteristic IR Frequencies (cm⁻¹) for Acetic Acid Species

| Vibrational Mode | Acetic Acid (Monomer) | Acetate Anion (COO⁻) | This compound [CH₃C(OH)₂]⁺ (Predicted/Observed) |

| ν(C=O) | ~1760 | - | Absent or shifted significantly |

| νas(COO⁻) | - | ~1580 | - |

| νs(COO⁻) | - | ~1415 | - |

| ν(C-O) | ~1290 | - | Multiple bands in the 1000-1400 region |

| ν(O-H) | ~3585 (free), ~3000 (dimer) | - | Broad, ~3000-3500 |

Note: Values are approximate and can vary based on phase, solvent, and hydrogen bonding.

Vibrational spectroscopy can be used for the quantitative determination of this compound concentration, provided a unique and well-resolved absorption band can be identified. researchgate.net

Beer-Lambert Law: The absorbance of a specific vibrational band is directly proportional to the concentration of the species, according to the Beer-Lambert law (A = εbc). By measuring the absorbance of a characteristic this compound peak, its concentration can be determined.

Calibration Curve: A calibration curve is constructed by plotting the absorbance of the chosen peak against a series of known concentrations of the this compound standard. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Methodology: Attenuated Total Reflectance (ATR-IR) is a common technique for quantitative analysis in solution. acs.org For a mixture containing both acetic acid and this compound, one could monitor the decrease in the C=O peak of the acid at ~1710 cm⁻¹ or the appearance of a unique peak for the protonated species to determine the extent of protonation. researchgate.net Challenges include overlapping bands and changes in the molar absorptivity (ε) with the chemical environment, which must be carefully controlled for accurate quantification.

In Situ Reaction Monitoring with Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a powerful means to monitor the formation and behavior of chemical species in real-time. For this compound, these methods are crucial for observing its generation in strong acid environments or as a transient species in the gas phase.

In situ IR and Raman spectroscopy can track changes in vibrational modes as acetic acid is protonated. For instance, the characteristic C=O stretching frequency of acetic acid undergoes a significant shift upon protonation. By monitoring the appearance of new bands corresponding to the C-O stretches and O-H bends of the [CH₃C(OH)₂]⁺ cation, researchers can follow the kinetics of its formation. In superacid solutions, where the this compound cation can be stabilized, Raman spectroscopy has been used to identify the vibrational signatures of the protonated species, distinguishing it from unprotonated acetic acid and its various aggregated forms, such as cyclic dimers.

Recent advancements in time-domain Raman spectroscopy and single-molecule surface-enhanced Raman spectroscopy (SERS) are opening new avenues for studying such protonation dynamics at interfaces with unprecedented temporal and spatial resolution. While direct in situ monitoring of this compound in complex biological or industrial processes is an emerging area, the foundational techniques have been well-established in related systems, such as monitoring the concentration of acetate in bioreactions.

The table below summarizes key vibrational modes of acetic acid that are altered upon protonation, providing a basis for its spectroscopic detection.

| Vibrational Mode | Acetic Acid (CH₃COOH) Wavenumber (cm⁻¹) (Approx.) | This compound ([CH₃C(OH)₂]⁺) Wavenumber (cm⁻¹) (Approx.) | Spectroscopic Technique |

| C=O Stretch | 1700-1760 | Absent | IR, Raman |

| C-O-H Bend | ~1400 | Shifted | IR, Raman |

| O-H Stretch (Carboxyl) | 2500-3300 (broad) | Shifted/Broadened | IR, Raman |

| New C-O Stretches | N/A | ~1000-1300 | IR, Raman |

| New O-H Stretches (C(OH)₂) | N/A | ~3000-3500 | IR, Raman |

Note: The exact wavenumbers can vary depending on the phase (gas, liquid, solid) and the chemical environment (e.g., solvent, superacid).

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) of this compound

Mass spectrometry is an indispensable tool for studying gas-phase ions like this compound. It provides information on mass-to-charge ratio, elemental composition, and structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, in this case, the protonated acetic acid ion ([CH₃C(OH)₂]⁺, m/z 61), followed by its fragmentation through collision-induced dissociation (CID). rsc.orgresearchgate.net The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that reveals structural information.

The primary fragmentation pathway for the this compound cation involves the neutral loss of a water molecule (H₂O, 18 Da). This is a common fragmentation route for protonated species containing hydroxyl groups. This loss results in the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43. The efficiency of this fragmentation can be influenced by factors such as the collision energy and the humidity within the mass spectrometer. Studies have shown that at higher collision energies, the fragmentation to the acetyl cation is more pronounced.

A summary of the primary MS/MS fragmentation of this compound is presented below.

| Precursor Ion (m/z) | Formula | Fragment Ion (m/z) | Formula | Neutral Loss (Da) | Fragmentation Method |

| 61 | [CH₃C(OH)₂]⁺ | 43 | [CH₃CO]⁺ | 18 (H₂O) | CID |

This simple yet informative fragmentation pattern is a key identifier for protonated acetic acid in complex mixtures.

High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS can easily distinguish it from other ions that have the same nominal mass (m/z 61), such as protonated glycolaldehyde (B1209225) or fragment ions from larger molecules.

The theoretical exact mass of the most abundant isotopologue of this compound, [¹²C₂H₅¹⁶O₂]⁺, can be calculated with high precision. By comparing this theoretical mass to the experimentally measured mass, HRMS can confirm the elemental composition. Furthermore, HRMS can resolve the isotopic pattern arising from the natural abundance of ¹³C, providing additional confidence in the identification.

| Ion Formula | Theoretical Exact Mass (Da) | Nominal Mass (m/z) | Potential Isobaric Interferences |

| [¹²C₂H₅¹⁶O₂]⁺ | 61.02843 | 61 | Protonated Glycolaldehyde |

| [¹³C¹²CH₅¹⁶O₂]⁺ | 62.03178 | 62 | N/A |

The ability of HRMS to provide such precise data is critical for the confident identification of this compound in complex samples without the need for chromatographic separation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Analysis

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. This technique provides a rotationally averaged collision cross-section (CCS), which is a measure of the ion's shape. The CCS value is a characteristic physical property that can be used to distinguish between isomers that have the same mass and fragmentation pattern.

For a small and relatively rigid ion like this compound, IMS-MS can provide experimental data that can be compared with theoretically calculated CCS values for different potential structures (e.g., protonation on the carbonyl vs. hydroxyl oxygen). This comparison helps to confirm that the experimentally observed species is indeed the more stable dihydroxy(methyl)carbenium ion. While extensive databases of CCS values are still being compiled, the technique holds significant promise for distinguishing between closely related ionic structures.

X-ray Diffraction and Scattering Techniques for this compound Structural Analysis

While mass spectrometry excels at gas-phase analysis, X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Packing Arrangements

Obtaining a single crystal of a salt containing the this compound cation is challenging due to its high reactivity. Such species are typically only stable in the presence of a very weakly coordinating counter-anion, often derived from a superacid. However, when suitable crystals can be grown, single-crystal X-ray diffraction (SCXRD) provides the ultimate structural proof.

Compound Index

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the solid-state characterization of crystalline materials. rigaku.com For this compound species, which can exist in various crystalline forms or polymorphs, PXRD is crucial for identifying and differentiating these structures. rigaku.comrigaku.com Each polymorph, having a unique crystal lattice, produces a distinct diffraction pattern that serves as a unique fingerprint. rigaku.com

The process of polymorph screening involves subjecting this compound to various crystallization conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms with PXRD. The resulting diffractograms can reveal the presence of different crystalline phases. For instance, the formation of anhydrous crystals versus hydrated forms can be readily distinguished, as the inclusion of water molecules into the crystal lattice alters the unit cell dimensions and, consequently, the diffraction pattern. mdpi.com

In the analysis of this compound systems, PXRD can be used to:

Identify Known Crystalline Phases: By comparing the experimental diffraction pattern of a sample to reference patterns from structural databases, the specific polymorphic form of this compound can be identified. rigaku.com

Detect Polymorphic Contamination: PXRD is sensitive enough to detect the presence of small amounts of an undesired polymorph within a bulk sample, which is critical for quality control in pharmaceutical applications where different polymorphs can have different properties. rigaku.comnih.gov

Characterize Amorphous Content: The presence of a broad, featureless "halo" in a diffractogram, as opposed to sharp Bragg peaks, indicates that the sample is amorphous or has low crystallinity. researchgate.net This is relevant for studying amorphous solid dispersions of compounds involving acetate. researchgate.net

Monitor Phase Transformations: PXRD can be coupled with variable conditions, such as temperature or humidity, to study the stability of different polymorphs and monitor transformations between them. rigaku.commdpi.com For example, simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can reveal structural changes that occur during heating or hydration. mdpi.com

The data obtained from PXRD analysis, specifically the 2θ angles and their corresponding peak intensities, are fundamental for structural elucidation.

Table 1: Representative PXRD Peak Data for a Hypothetical this compound Polymorph

This table illustrates typical data obtained from a PXRD analysis, where specific 2θ angles correspond to the diffraction from different crystal lattice planes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 14.6 | 6.06 | 45 |

| 18.2 | 4.87 | 100 |

| 21.1 | 4.21 | 60 |

| 25.5 | 3.49 | 75 |

| 29.6 | 3.02 | 30 |

Analytical Chemistry Methodologies for Hydron;acetate Research

Hyphenated Analytical Techniques for Comprehensive Hydron (B225902);acetate (B1210297) Profiling

For the comprehensive analysis of hydron;acetate in complex mixtures, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography or electrophoresis with the sensitive and selective detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like acetic acid. nih.govresearchgate.net In many cases, direct injection of aqueous samples containing volatile fatty acids (VFAs) can be problematic. nih.gov Therefore, headspace sampling or extraction into an organic solvent like dimethyl carbonate is often employed. nih.govchromforum.org For instance, a validated GC-MS method using a polar DB-FFAP column has been developed for rumen VFA analysis, showing linearity for acetate from approximately 2 mM to 130 mM. nih.gov Derivatization is sometimes used to improve the chromatographic properties of the analytes. Stable isotope-labeled internal standards, such as [2H3]- or [1-¹³C]acetate, are often used for accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become a widely used technique for the analysis of short-chain fatty acids (SCFAs), including acetate, in biological fluids. nih.govresearchgate.net Due to the high polarity and low molecular weight of acetate, it can be challenging to retain on conventional reversed-phase columns. mdpi.comshimadzu.com To overcome this, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common strategy. shimadzu.com However, direct analysis methods without derivatization have also been developed. nih.govtandfonline.com One such LC-MS/MS method allows for the quantification of acetate with a lower limit of quantitation of 9.7 µM. tandfonline.com Another direct LC-MS/MS technique reported a limit of detection for acetate of 0.003 mM. nih.govresearchgate.net Mixed-mode chromatography, using columns like the Atlantis PREMIER BEH C18 AX, has also been successfully applied for the separation of organic acids. lcms.cz

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE is well-suited for the analysis of small, charged molecules like acetate. chromatographyonline.com The combination of CE with MS provides a rapid and sensitive method for the determination of organic acids in various matrices. chromatographyonline.comresearchgate.net In CE-MS, parameters such as the buffer pH and composition, as well as sheath liquid and gas flow rates, are optimized to achieve good separation. researchgate.net Negative ion mode detection is typically used for organic acids. chromatographyonline.com A CE-MS method for analyzing organic acids in blueberry juice demonstrated a detection limit of 1.5 µg/L for ascorbic acid, showcasing the sensitivity of the technique. researchgate.net

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Sample Volatility Requirement | Common Column/Capillary Type | Derivatization | Typical Application |

|---|---|---|---|---|

| GC-MS | High (Volatile compounds) nih.gov | Polar columns (e.g., DB-FFAP) nih.gov | Sometimes used to improve volatility and peak shape. | Analysis of VFAs in rumen fluid, wastewater. researchgate.netnih.gov |

| LC-MS | Low (Non-volatile compounds) mdpi.com | Reversed-phase C18, mixed-mode. tandfonline.comlcms.cz | Often used (e.g., 3-NPH) but direct methods are available. nih.govshimadzu.com | Analysis of SCFAs in biological fluids (plasma, tissues). nih.govtandfonline.com |

| CE-MS | Not required (Analyzed in solution) chromatographyonline.com | Fused-silica capillary. | Can be used to enhance sensitivity. chromatographyonline.com | Analysis of organic acids in food and biological samples. chromatographyonline.comresearchgate.net |

While hyphenated techniques are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. The integration of data from techniques like LC-MS with NMR provides a powerful approach for the unambiguous identification and structural confirmation of this compound and its derivatives in complex samples.

In ¹H NMR spectroscopy, the acetate methyl protons typically give a singlet peak. spectrabase.com The chemical shift of this peak can be influenced by the surrounding chemical environment and the presence of paramagnetic ions. researchgate.netacs.org For example, the ¹H NMR spectrum of sodium acetate shows a single signal that shifts and broadens in the presence of Ce(III) ions, indicating complexation. researchgate.net In the ¹H NMR spectrum of ethyl acetate, the acetyl methyl protons appear as a singlet around δ 1.9 ppm, while the protons of the ethyl group show characteristic triplet and quartet splitting patterns. youtube.com

¹³C NMR spectroscopy provides further structural information. For instance, in the ¹³C NMR spectrum of butyl acetate, a distinct signal is observed for each chemically non-equivalent carbon atom, with their chemical shifts influenced by hybridization and proximity to electronegative atoms. youtube.com

By combining the separation capabilities of LC or GC with the detailed structural information from NMR, researchers can confidently identify and characterize this compound and related compounds even in intricate biological or chemical systems. This integrated approach is particularly valuable in metabolomics and natural product research, where the identification of novel compounds is often a primary goal.

Biochemical Pathways and Roles of Hydron;acetate Non Human Specific Contexts

Hydron (B225902);acetate (B1210297) in Microbial Metabolism and Fermentation Processes

The metabolism of hydron;acetate is a cornerstone of microbial life, especially in environments devoid of oxygen. Microorganisms have evolved diverse and complex pathways to produce and consume this short-chain fatty acid, integrating it into their cellular energetic and biosynthetic networks.

Acetogens are metabolically versatile; when grown autotrophically, they rely solely on the Wood-Ljungdahl pathway for this compound synthesis, but under heterotrophic conditions, they can also generate additional this compound through the oxidation of organic compounds like carbohydrates, organic acids, and alcohols. wikipedia.org Globally, it is estimated that acetogens produce over 10 trillion kilograms of acetic acid annually, underscoring their significant role in the carbon cycle. nih.gov

Beyond dedicated acetogenesis, this compound is a common end-product of various microbial fermentation pathways. In many anaerobic bacteria, the breakdown of larger organic molecules during fermentation leads to the production of volatile fatty acids, with this compound being a prominent example. mdpi.com For instance, during anaerobic digestion of organic solid wastes, complex polymers are first hydrolyzed and then fermented by acidogenic bacteria into volatile fatty acids, including this compound. mdpi.com Some bacteria, like Cutibacterium granulosum, have been found to possess a novel pathway for forming this compound and synthesizing ATP during fermentation, utilizing the enzymes succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS), which is different from the more common phosphotransacetylase/acetate kinase pathway. asm.orgnih.gov

This compound plays a dual role in microbial growth, acting as both a beneficial nutrient and a potential inhibitor. nih.gov At low concentrations or under conditions of limited glycolytic flux, this compound can serve as a valuable carbon and energy source, enhancing microbial growth. nih.gov For example, in Escherichia coli, co-utilization of this compound with glucose can occur, especially when glucose uptake is reduced, allowing this compound to buffer carbon uptake and support growth. nih.gov However, at high concentrations, the accumulation of this compound can inhibit the growth of many bacteria, a phenomenon relevant in industrial fermentations. nih.govmdpi.com This inhibition can be due to systemic effects such as the uncoupling of proton gradients across the cell membrane and perturbation of the intracellular anion balance. nih.gov

In the broader context of global carbon cycling, microbial metabolism of this compound is of paramount importance. In anaerobic environments, acetogens are key players, competing with methanogens for hydrogen and carbon dioxide. nih.gov The this compound produced by acetogens can then be utilized by other microorganisms. For instance, in the gut of termites, acetogens are the dominant hydrogen consumers, and the this compound they produce is a major energy source for the host. nih.gov In marine environments, this compound is a key metabolic intermediate in the mineralization of organic matter. researchgate.net Its rapid biological turnover highlights its significance in bacterial carbon production. researchgate.netresearchgate.net Studies in the Gulf of Mexico have shown that this compound can be a substantial carbon and energy source for heterotrophic bacteria, with its metabolism potentially indicating the breakdown of particulate organic carbon. dntb.gov.ua

The biosynthesis of this compound in microorganisms occurs through several pathways. In Escherichia coli, this compound can be synthesized from acetyl-CoA via the sequential action of phosphotransacetylase (Pta) and acetate kinase (AckA). mdpi.comasm.org Alternatively, it can be produced from pyruvate (B1213749) by pyruvate oxidase (PoxB). nih.govasm.org During "overflow metabolism," when E. coli is grown aerobically with excess glucose, it excretes this compound. nih.gov

Acetogenic bacteria, such as Moorella thermoacetica and Clostridium aceticum, are specialists in this compound biosynthesis, primarily using the Wood-Ljungdahl pathway. wikipedia.orgnih.gov This pathway enables them to synthesize acetyl-CoA from one-carbon compounds, which is then converted to this compound. wikipedia.orgnih.gov Acetic acid bacteria, such as those from the genus Acetobacter, are known for their ability to produce high concentrations of acetic acid through the oxidation of ethanol. researchgate.netasm.org This process is a two-step reaction catalyzed by membrane-bound alcohol dehydrogenase and aldehyde dehydrogenase. researchgate.net

The biodegradation, or consumption, of this compound is also a widespread microbial trait. In E. coli, the Pta-AckA pathway can operate in reverse to convert this compound to acetyl-CoA when it is used as a carbon source. asm.org Another key enzyme in this compound assimilation is acetyl-CoA synthetase (Acs), which directly converts this compound to acetyl-CoA. nih.govmdpi.com The ability to utilize this compound is found across diverse microbial phyla, including Proteobacteria, Firmicutes, and Cyanobacteria. mdpi.com Some moderately acidophilic sulfate-reducing bacteria, like Acididesulfobacillus acetoxydans, can completely oxidize this compound to CO₂ using the reverse Acetyl-CoA pathway, which is advantageous in nutrient-limited, acidic environments. frontiersin.org

Enzymatic Transformations and Enzyme Kinetics Associated with this compound

The metabolic fates of this compound are dictated by a suite of enzymes that catalyze its formation and conversion. The characterization of these enzymes and their kinetics provides deep insights into the regulation of central carbon metabolism in microorganisms.

Acetate Kinase (AK) , with the systematic name ATP:acetate phosphotransferase (EC 2.7.2.1), is a key enzyme in the metabolism of this compound, predominantly found in microorganisms. wikipedia.orgnih.gov It catalyzes the reversible phosphorylation of this compound to form acetyl phosphate (B84403), a high-energy intermediate. wikipedia.orgebi.ac.uk This reaction is crucial for both the production of this compound and its assimilation. In many bacteria, AK works in concert with phosphotransacetylase (PTA) to synthesize acetyl-CoA from this compound or to generate ATP from excess acetyl-CoA. nih.gov The enzyme has been identified in a variety of bacteria and even in some eukaryotic microbes, where it can be part of different metabolic pathways. nih.govresearchgate.net For instance, in Chlamydomonas reinhardtii, AK is part of a pathway with PTA, while in some non-yeast fungi, it partners with D-xylulose 5-phosphate phosphoketolase. nih.gov

Acetyl-CoA Synthetase (ACS) , also known as Acetate—CoA ligase (EC 6.2.1.1), is another critical enzyme that catalyzes the formation of acetyl-CoA from this compound and Coenzyme A (CoA), a reaction coupled to the hydrolysis of ATP to AMP and pyrophosphate. wikipedia.orgacs.org This enzyme is found in prokaryotes and eukaryotes and is essential for activating this compound for entry into central metabolic pathways like the TCA cycle and fatty acid synthesis. wikipedia.org The reaction proceeds in two steps, starting with the formation of an acetyl-adenylate intermediate. acs.orgacs.org In bacteria, ACS is involved in a wide range of biochemical pathways and its activity can be regulated by post-transcriptional modifications such as acetylation. wikipedia.orgasm.org

The table below summarizes key properties of Acetate Kinase from different microbial sources.

| Enzyme Property | Desulfovibrio piger Vib-7 | Desulfomicrobium sp. Rod-9 | Methanosarcina thermophila | Escherichia coli |

| Optimal pH | 8.0 | 8.0 | - | 7.4 |

| Optimal Temperature (°C) | 35 | 35 | - | 25 |

| K_m (Acetyl Phosphate) | 1.8 mM | 1.9 mM | - | - |

| K_m_ (ADP) | 1.6 mM | 1.7 mM | - | - |

| Reference | nih.gov | nih.gov | ebi.ac.uk | nih.gov |

Mechanistic studies of enzymes like acetate kinase and acetyl-CoA synthetase have revealed intricate details of their catalytic actions.

For acetate kinase , the proposed mechanism is an in-line single displacement reaction. ebi.ac.uk In this model, the carboxyl group of this compound acts as a nucleophile, attacking the gamma-phosphate of ATP. This leads to the formation of a trigonal bipyramidal transition state, ultimately yielding acetyl phosphate and ADP. ebi.ac.uk The stabilization of this transition state is crucial and involves a magnesium ion as well as conserved amino acid residues such as histidine and arginine. ebi.ac.uk Isotopic exchange kinetic studies on E. coli acetate kinase have suggested that there is no compulsory order of binding for the magnesium nucleotide and the co-substrate, and that the chemical transformation steps are not significantly slower than the dissociation steps. nih.gov

The reaction catalyzed by acetyl-CoA synthetase occurs in two distinct steps. wikipedia.orgacs.org First, the enzyme binds ATP, which induces a conformational change in the active site. wikipedia.org A critical lysine (B10760008) residue in the active site facilitates the reaction where CoA is bound. wikipedia.org Subsequently, CoA repositions within the active site, allowing for the covalent attachment of this compound to the sulfur atom of CoA, forming acetyl-CoA. wikipedia.org Structural studies of fungal acetyl-CoA synthetases have captured the enzyme in different conformations corresponding to each step of the two half-reactions, including the acetyl-adenylate intermediate, providing a detailed picture of the reaction mechanism. acs.org Recent research on the Bacillus subtilis acetyl-CoA synthetase has uncovered that its activity is regulated by lysine acetylation, with the enzyme itself possessing an intrinsic phosphotransacetylase activity that allows it to generate acetyl-CoA from acetyl-phosphate and CoA. nih.gov Furthermore, mechanistic studies on acetyl-CoA synthase from anaerobic microbes have proposed an electrochemical coupling mechanism to explain the transit of the enzyme through various nickel-containing intermediate species during the fixation of CO₂ and CO to generate acetyl-CoA. acs.org

Structural Biology of this compound-Binding Enzyme Active Sites

The catalytic activity of enzymes that bind acetate is dictated by the specific three-dimensional architecture of their active sites. saylor.orgnih.gov An active site is typically a cleft or pocket on the enzyme's surface, composed of specific amino acid residues that may be distant in the primary sequence but are brought together by protein folding. saylor.orgnih.gov The binding of acetate within these sites is a highly specific process mediated by a network of weak interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. saylor.org

Structural studies of acetate-metabolizing enzymes, such as acetate kinase (ACK) and D-aminoacylase, provide detailed insights into this molecular recognition.

Acetate Kinase (ACK): This enzyme catalyzes the reversible phosphorylation of acetate to acetyl phosphate. In the active site of ACK from Methanosarcina thermophila (MtACK), three signature sequence motifs—ADENOSINE, PHOSPHATE1, and PHOSPHATE2—are involved in binding the co-substrate, ATP. mdpi.com The PHOSPHATE1 motif is located in the N-terminal domain on one side of the active site cleft, while the PHOSPHATE2 and ADENOSINE motifs are in the other subdomain on the opposite side. mdpi.com Structural analysis of MtACK with a transition state analog confirmed a direct phosphoryl transfer mechanism, with key active site residues playing conserved roles in catalysis. mdpi.com

D-aminoacylase: The crystal structure of D-aminoacylase from Alcaligenes faecalis, which hydrolyzes N-acyl-D-amino acids, reveals two distinct acetate-binding sites within the active site cavity, designated Act1 and Act2. researchgate.net These sites are surrounded by specific amino acid residues and a zinc ion, which are crucial for orienting the substrate for catalysis. researchgate.net The precise positioning of acetate molecules in these sites suggests how the enzyme recognizes and binds the acetyl group of its natural substrate. researchgate.net

The active site not only binds the substrate but also stabilizes the high-energy transition state of the reaction, thereby lowering the activation energy. saylor.orgnih.gov The specific arrangement of catalytic groups and their interaction with the acetate molecule are fundamental to the enzyme's efficiency and specificity. saylor.org

This compound in Plant Biochemistry and Phytochemical Research

Acetate is a central metabolite in plants, primarily in the form of acetyl-CoA. This molecule links primary metabolic processes, such as glycolysis, with a vast array of anabolic pathways, including the synthesis of fatty acids, amino acids, and a diverse range of secondary metabolites. nih.govcaltech.edu Plastid- and peroxisome-localized enzymes, such as ACETYL-COA SYNTHETASE (ACS) and ACETATE NON-UTILIZING1 (ACN1), are crucial for activating acetate into acetyl-CoA, thereby maintaining acetate homeostasis and providing metabolic flexibility. nih.govplantae.org